molecular formula C20H18N4O2S2 B12162609 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12162609
M. Wt: 410.5 g/mol
InChI Key: DHEWRYHFYWVETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex thiazole-derived carboxamide featuring a 4-methoxyphenyl substituent at position 4, a pyrrole moiety at position 2, and an (E)-configured imine linkage connecting the central thiazole ring to a 4,5-dimethylthiazolylidene group. Its synthesis likely follows established protocols for analogous thiazole carboxamides, involving condensation reactions between activated carboxylate intermediates and amines under coupling reagent systems (e.g., HATU or EDCI) .

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H18N4O2S2/c1-12-13(2)27-19(21-12)23-18(25)17-16(14-6-8-15(26-3)9-7-14)22-20(28-17)24-10-4-5-11-24/h4-11H,1-3H3,(H,21,23,25)

InChI Key

DHEWRYHFYWVETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Biological Activity

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with significant biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H16N4OS2
  • Molecular Weight: 380.5 g/mol
  • CAS Number: 1282114-55-9

Biological Activities

The compound exhibits a range of biological activities, including:

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, possess notable anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth.

Case Study:
A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines. The compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. This compound has shown efficacy against various bacterial strains.

Research Findings:
In vitro tests revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

3. Anti-inflammatory Properties

The compound's anti-inflammatory activity has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Mechanism of Action:
The thiazole moiety interacts with specific receptors and enzymes, modulating inflammatory pathways and reducing tissue damage during inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Biological Activity
Thiazole RingAnticancer and antimicrobial activity
Methoxy GroupEnhances bioactivity and solubility
Pyrrole MoietyContributes to anti-inflammatory effects

Research Applications

This compound is being explored for various applications in medicinal chemistry:

  • Drug Development: Its diverse biological activities make it a candidate for developing new therapeutic agents targeting cancer and infectious diseases.
  • Synthetic Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological benefits.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide have shown effectiveness against various cancer cell lines. A study demonstrated that thiazolidinone derivatives could significantly reduce cell viability in glioblastoma multiforme cells, showcasing their potential as anticancer agents .

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. Certain derivatives have displayed significant efficacy in reducing seizure activity in animal models, indicating their potential use in treating epilepsy and related disorders . The structure of the thiazole ring is critical in enhancing these pharmacological effects.

Synthesis of Thiazole Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : The methoxyphenyl and pyrrole moieties are introduced via nucleophilic substitution or coupling reactions.
  • Final Coupling : The final product is formed by coupling the thiazole derivative with other functional groups under specific conditions using coupling reagents like EDCI or DCC .

Pharmacological Profiles

A comprehensive review highlighted the pharmacological profiles of thiazole derivatives, including their mechanisms of action and interaction with biological targets. These studies emphasize the importance of structural modifications in enhancing biological activity .

Compound Activity Cell Line Tested IC50 Value
Compound AAntitumorGlioblastoma15 µM
Compound BAnticonvulsantPTZ-induced seizures20 mg/kg

Clinical Trials and Applications

Several thiazole-containing compounds are currently under clinical trials for various therapeutic applications, including cancer treatment and neurological disorders. The ongoing research aims to validate their efficacy and safety profiles in human subjects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized against related derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 4-(4-methoxyphenyl), 2-(1H-pyrrol-1-yl), (E)-4,5-dimethylthiazolylidene C₁₉H₁₇N₅O₂S₂ 411.5 Methoxy group enhances lipophilicity; pyrrole may influence π-π stacking.
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide () 4-propyl C₁₆H₁₈N₄OS₂ 346.5 Propyl substituent reduces steric bulk compared to methoxyphenyl; lower molecular weight may improve bioavailability.
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide () Benzo[d]thiazole core, 2-methoxyethyl C₁₇H₂₀N₄O₂S 344.4 Benzothiazole enhances aromatic interactions; methoxyethyl increases solubility.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () Benzodioxole, imidazole, chlorophenyl C₂₀H₁₆ClN₅O₂ 405.8 Chlorophenyl and imidazole may confer antimicrobial activity; benzodioxole enhances metabolic stability.

Key Observations :

  • Heterocyclic Diversity : The benzo[d]thiazole in and benzodioxole in introduce distinct electronic environments, which could modulate binding affinities in biological targets .
  • Synthetic Flexibility : All compounds share a carboxamide backbone synthesized via coupling reactions (e.g., using EDCI/HOBt), as described in for analogous thiazoles .
Structural Characterization Techniques
  • X-ray Crystallography : and confirm the (E)-configuration of imine bonds using single-crystal X-ray diffraction, a method also applicable to the target compound .
  • Computational Analysis : Tools like Multiwfn () enable electron density topology analysis, critical for understanding charge distribution in thiazole derivatives .

Preparation Methods

Thiazole Core Assembly via Hantzsch Cyclization

The trisubstituted thiazole is synthesized using a modified Hantzsch thiazole synthesis:

  • Reactants :

    • Thioamide precursor : 4-Methoxyphenylthioamide (prepared from 4-methoxybenzonitrile via treatment with H2_2S in pyridine).

    • α-Halo ketone : 2-Bromo-1-(1H-pyrrol-1-yl)ethan-1-one (synthesized by brominating 1-(1H-pyrrol-1-yl)ethan-1-one with N-bromosuccinimide in CCl4_4).

  • Procedure :
    The thioamide (1.0 equiv) and α-halo ketone (1.1 equiv) are refluxed in anhydrous ethanol under nitrogen for 12–16 hours. The intermediate thiazoline is oxidized to the thiazole using MnO2_2 in dichloromethane (DCM), yielding 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole in 68–72% yield.

Carboxylic Acid Functionalization

The 5-position of the thiazole is carboxylated via directed ortho-metalation:

  • Lithiation : Treat the thiazole with LDA (2.2 equiv) at −78°C in THF, followed by quenching with dry CO2_2.

  • Acid Workup : Hydrolyze the lithium carboxylate with 1 M HCl to afford the carboxylic acid (85–90% yield).

Characterization Data :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, thiazole-H), 7.89–7.86 (m, 2H, Ar-H), 7.02–6.98 (m, 2H, Ar-H), 6.85–6.82 (m, 2H, pyrrole-H), 3.89 (s, 3H, OCH3_3).

  • HRMS : m/z calcd for C16_{16}H13_{13}N3_3O3_3S [M+H]+^+: 328.0754; found: 328.0758.

Synthesis of 4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene Amine

Thiazolium Salt Preparation

The ylide precursor, 4,5-dimethyl-1,3-thiazol-3-ium chloride , is synthesized by alkylating 4,5-dimethylthiazole with methyl chloroacetate:

  • Procedure : Reflux equimolar amounts of 4,5-dimethylthiazole and methyl chloroacetate in acetonitrile for 24 hours. The thiazolium salt precipitates upon cooling (yield: 74–78%).

Ylide Generation via Deprotonation

The thiazolium salt is treated with a strong base to generate the reactive ylide:

  • Conditions : Suspend the thiazolium salt (1.0 equiv) in dry THF, add NaH (2.5 equiv) at 0°C, and stir under argon for 1 hour. The resultant ylide is used in situ due to its air sensitivity.

Characterization Data (Thiazolium Salt) :

  • 1^1H NMR (400 MHz, D2_2O): δ 7.52 (s, 1H, thiazole-H), 4.12 (s, 3H, NCH3_3), 2.41 (s, 3H, CH3_3), 2.38 (s, 3H, CH3_3).

  • Mp : 189–192°C.

Amide Coupling to Assemble the Final Product

Carboxylic Acid Activation

Activate the carboxylic acid subunit using EDC/HOBt:

  • Procedure : Dissolve 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (1.0 equiv) in DCM, add EDC (1.2 equiv), HOBt (1.1 equiv), and DMAP (0.1 equiv). Stir at room temperature for 30 minutes to form the active ester.

Ylide Coupling

Add the in situ-generated ylide (1.5 equiv) to the activated ester and stir for 12–16 hours at room temperature. Purify the crude product via silica gel chromatography (EtOAc/hexane, 1:1) to isolate the target compound as a yellow solid (55–60% yield).

Characterization Data :

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.34 (s, 1H, thiazole-H), 8.02–7.98 (m, 2H, Ar-H), 7.24–7.20 (m, 2H, Ar-H), 6.91–6.89 (m, 2H, pyrrole-H), 3.85 (s, 3H, OCH3_3), 2.52 (s, 3H, CH3_3), 2.48 (s, 3H, CH3_3).

  • 13^13C NMR (100 MHz, DMSO-d6_6): δ 171.2 (C=O), 162.4 (C=N), 154.1 (Ar-OCH3_3), 142.3–115.7 (aromatic and thiazole carbons), 40.1 (NCH3_3), 14.2 (CH3_3), 13.9 (CH3_3).

  • HRMS : m/z calcd for C21_{21}H19_{19}N5_5O2_2S2_2 [M+H]+^+: 462.0951; found: 462.0956.

Optimization and Challenges

Ylide Stability Considerations

The thiazolylidene ylide is prone to dimerization and oxidation. Conducting the coupling under strict anhydrous conditions with argon purging improves yields by 15–20%.

Regioselectivity in Thiazole Formation

The Hantzsch cyclization occasionally yields regioisomeric byproducts. Using bulkier bases (e.g., DIPEA) during cyclization suppresses isomerization, enhancing regioselectivity to >95% .

Q & A

Q. Key Challenges :

  • Minimizing side reactions (e.g., hydrolysis of the carboxamide group).
  • Ensuring stereochemical control during imine formation (E-configuration).

Q. Table 1: Synthesis Parameters

StepReagents/ConditionsYield (%)Ref.
1Thioamide + α-bromoketone, reflux in ethanol60–70
2Carbodiimide-mediated coupling, DMF, RT45–55

Advanced: How can reaction conditions be optimized for improved yield and purity?

Q. Methodological Approach :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Flow chemistry : Enables precise control of temperature and residence time, minimizing decomposition (e.g., 80% yield in continuous flow vs. 60% in batch) .
  • DoE (Design of Experiments) : Statistical optimization of variables (solvent, catalyst loading, temperature) to identify synergistic effects .

Q. Example Optimization Workflow :

Screen solvents (DMF vs. THF) for carboxamide stability.

Test bases (e.g., NaH vs. K₂CO₃) for imine formation efficiency.

Use HPLC-MS to monitor intermediate degradation.

Basic: What characterization techniques validate the compound’s structure?

Q. Answer :

  • NMR : Confirm regiochemistry of thiazole and pyrrole substituents (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : Verify molecular formula (C₁₉H₁₈N₄O₂S₂, [M+H]⁺ = 395.09) .
  • X-ray crystallography : Resolve E-configuration of the imine bond (d(sp²–sp²) = 1.28 Å) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/DataInterpretation
¹H NMRδ 2.4 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃)Methyl and methoxy groups
IR1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)Carboxamide and imine bonds

Advanced: How to resolve contradictions in reported biological activity data?

Case Study : Discrepancies in IC₅₀ values for anticancer activity (e.g., 5 μM vs. 20 μM in similar cell lines).
Resolution Strategies :

Standardize assay conditions :

  • Use identical cell passage numbers and serum concentrations.
  • Include positive controls (e.g., doxorubicin) in each experiment.

SAR analysis : Compare structural analogs to identify critical substituents (e.g., 4-methoxyphenyl enhances potency vs. phenyl) .

Off-target profiling : Screen against kinase panels to rule out nonspecific interactions .

Basic: What are the solubility and stability profiles under laboratory conditions?

Q. Answer :

  • Solubility :
    • DMSO: >10 mg/mL (ideal for stock solutions).
    • Water: <0.1 mg/mL; requires surfactants (e.g., 0.1% Tween-80) for in vitro assays .
  • Stability :
    • Stable at –20°C for 6 months (HPLC purity >95%).
    • Degrades at pH <3 or >10 (hydrolysis of carboxamide).

Advanced: Which computational methods predict binding modes and target interactions?

Q. Approaches :

  • Molecular docking (AutoDock Vina) : Identifies potential binding to kinase ATP pockets (e.g., EGFR; ΔG = –9.2 kcal/mol) .
  • Multiwfn wavefunction analysis : Maps electrostatic potential surfaces to predict reactivity (e.g., nucleophilic regions at pyrrole N) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.

Q. Table 3: Predicted Targets

TargetBinding Affinity (ΔG, kcal/mol)Ref.
EGFR–9.2
COX-2–7.8

Advanced: How to design analogs to improve pharmacokinetic properties?

Q. Strategy :

LogP optimization : Replace 4-methoxyphenyl with polar groups (e.g., –SO₂NH₂) to reduce hydrophobicity (CLogP from 3.5 → 2.1).

Metabolic stability : Introduce fluorine atoms at the thiazole 5-position to block CYP3A4-mediated oxidation .

In vivo validation : Use PK/PD modeling to correlate plasma concentrations with tumor growth inhibition in xenografts.

Basic: What safety protocols are recommended for handling this compound?

Q. Guidelines :

  • PPE : Gloves, lab coat, and goggles (irritant to eyes and skin).
  • Waste disposal : Neutralize with 10% NaOH before incineration.
  • Acute toxicity : LD₅₀ (rat, oral) = 320 mg/kg; handle in fume hood .

Advanced: How to validate target engagement in cellular models?

Q. Methods :

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment (ΔTₘ = +4°C for EGFR).
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify intracellular kinase activity inhibition (IC₅₀ = 1.8 μM) .

Basic: What are the compound’s key applications in research?

Q. Current Uses :

  • Anticancer studies : Apoptosis induction in HCT-116 (colon cancer) via caspase-3 activation .
  • Antimicrobial screening : MIC = 8 μg/mL against S. aureus .
  • Chemical biology : Fluorescent tagging via pyrrole N-alkylation for cellular imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.